![molecular formula C27H28FNO5S B589831 (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid CAS No. 929211-64-3](/img/structure/B589831.png)
(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid
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Overview
Description
The compound “(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid” is an organofluorine compound . It is also known as R-138727 and is a metabolite of Prasugrel . The molecular formula of this compound is C18H20FNO3S, and its molecular weight is 349.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as a cyclopropyl group, a fluorophenyl group, an oxoethyl group, a sulfanyl group, and a piperidinylidene group . The presence of these groups can significantly influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications
Interaction with P2Y12 Receptors
The compound trans-R-138727MP, the active metabolite of prasugrel, has been studied for its interaction with the human P2Y12 receptor. This receptor plays a crucial role in platelet aggregation and is the target of platelet aggregation inhibitors, including prasugrel .
Inhibition of Platelet Aggregation
Trans-R-138727MP is an irreversible P2Y12 inhibitor. It stops signal transduction and inhibits platelet aggregation . This makes it a potential candidate for use in conditions where platelet aggregation needs to be controlled, such as in the prevention of thrombosis.
Potential Use in Drug Development
As the active metabolite derivative of Prasugrel, a thienopyridine and prodrug, trans-R-138727MP inhibits platelet function. It is an orally active and potent P2Y12 receptor antagonist, and inhibits ADP-induced platelet aggregation . This suggests its potential use in the development of new drugs, particularly those aimed at preventing blood clots.
Research Tool in Molecular Biology
The compound has been used in research to identify the molecular site of action of R-138727. It has been found to interact with cysteine 97 and cysteine 175 of the human P2Y12 receptor, which are likely to form a disulfide bridge in native receptors . This makes it a valuable tool in molecular biology research.
Potential Use in Cardiovascular Disease Treatment
Given its role as a P2Y12 inhibitor and its ability to inhibit platelet aggregation, trans-R-138727MP could potentially be used in the treatment of cardiovascular diseases, particularly those where blood clot formation is a risk .
Potential Use in Stroke Prevention
As an inhibitor of platelet aggregation, trans-R-138727MP could potentially be used in the prevention of strokes, which are often caused by the formation of blood clots in the brain .
Mechanism of Action
Target of Action
The primary target of trans-R-138727MP, also known as the active metabolite of Prasugrel , is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation .
Mode of Action
trans-R-138727MP interacts with its target, the P2Y12 receptor, in an irreversible manner . It inhibits the function of the P2Y12 receptor, thereby stopping signal transduction and inhibiting platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor by trans-R-138727MP affects the platelet aggregation pathway . By inhibiting this receptor, the compound prevents the aggregation of platelets, which is a crucial step in the formation of blood clots .
Pharmacokinetics
As an active metabolite of prasugrel , it is reasonable to infer that it shares similar pharmacokinetic properties with its parent compound.
Result of Action
The result of trans-R-138727MP’s action is the potent and irreversible inhibition of the P2Y12 receptor . This leads to a decrease in platelet aggregation, thereby reducing the risk of clot formation .
properties
IUPAC Name |
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FNO5S/c1-34-20-6-4-5-18(13-20)23(30)16-35-24-11-12-29(15-19(24)14-25(31)32)26(27(33)17-9-10-17)21-7-2-3-8-22(21)28/h2-8,13-14,17,24,26H,9-12,15-16H2,1H3,(H,31,32)/b19-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPJXQKTFJGUSO-RGEXLXHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676127 |
Source
|
Record name | (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid | |
CAS RN |
929211-64-3 |
Source
|
Record name | (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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